molecular formula C13H14O2 B2780438 10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one CAS No. 58452-59-8

10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one

Cat. No.: B2780438
CAS No.: 58452-59-8
M. Wt: 202.253
InChI Key: GQFDXYYDQTVPOY-UHFFFAOYSA-N
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Description

10-hydroxytricyclo[7310,2,7]trideca-2,4,6-trien-13-one is a complex organic compound with a unique tricyclic structure It is characterized by its three interconnected rings and a hydroxyl group attached to one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the formation of the tricyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.

    Hydroxylation: The introduction of the hydroxyl group is typically achieved through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

    Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halides, other substituted derivatives

Scientific Research Applications

10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, it is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the tricyclic structure can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

10-hydroxytricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one can be compared with other tricyclic compounds, such as:

    Tricyclo[5.2.1.0^{2,6}]decane: This compound has a different ring structure and lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    Tricyclo[6.2.1.0^{2,7}]undecane: Similar in having a tricyclic structure but differs in the number of carbon atoms and functional groups.

    Tricyclo[4.3.1.0^{2,5}]decane: Another tricyclic compound with a different ring arrangement and functional groups.

The uniqueness of this compound lies in its specific tricyclic structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

10-hydroxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFDXYYDQTVPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3CC(C1O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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